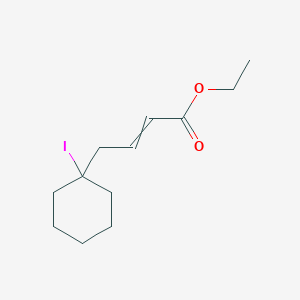
Ethyl 4-(1-iodocyclohexyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-iodocyclohexyl)but-2-enoate is an organic compound with the molecular formula C12H19IO2. It is an ester derived from but-2-enoic acid and features a cyclohexyl group substituted with an iodine atom. This compound is of interest due to its unique structure, which combines an α,β-unsaturated ester with a halogenated cyclohexyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-iodocyclohexyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl 4-bromobut-2-enoate with 1-iodocyclohexane in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(1-iodocyclohexyl)but-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield alcohols, while reduction of the double bond can produce saturated esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiols, or nitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or saturated esters.
Aplicaciones Científicas De Investigación
Ethyl 4-(1-iodocyclohexyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-(1-iodocyclohexyl)but-2-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The α,β-unsaturated ester moiety can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-butenoate: Similar ester structure but lacks the cyclohexyl and iodine substituents.
Ethyl 4-bromobut-2-enoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 4-(1-chlorocyclohexyl)but-2-enoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Ethyl 4-(1-iodocyclohexyl)but-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Número CAS |
827573-94-4 |
|---|---|
Fórmula molecular |
C12H19IO2 |
Peso molecular |
322.18 g/mol |
Nombre IUPAC |
ethyl 4-(1-iodocyclohexyl)but-2-enoate |
InChI |
InChI=1S/C12H19IO2/c1-2-15-11(14)7-6-10-12(13)8-4-3-5-9-12/h6-7H,2-5,8-10H2,1H3 |
Clave InChI |
MRLPFIGUFQWLBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCC1(CCCCC1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)
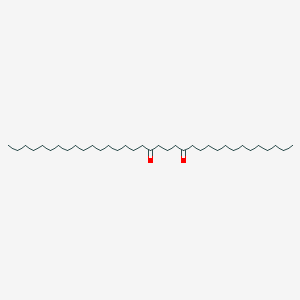
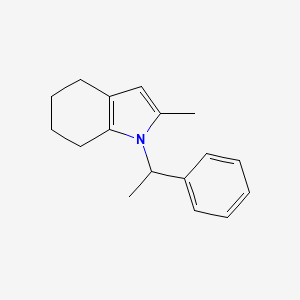
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)
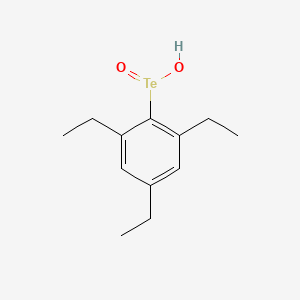
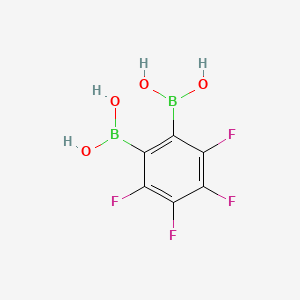
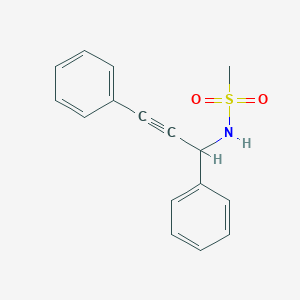
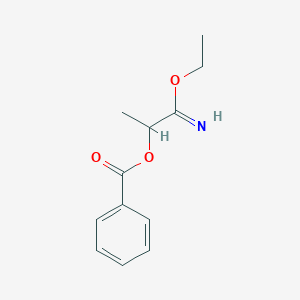

![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
